YM-254890, also known as (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate, is a cyclic depsipeptide natural product isolated from the culture broth of Chromobacterium sp. [, ]. It is classified as a potent and selective inhibitor of the Gαq/11 subfamily of heterotrimeric G proteins [, , ]. YM-254890 is a valuable tool in scientific research for investigating G protein activation, Gαq/11-coupled receptor signaling, and Gαq/11-mediated biological events [, ].
The total synthesis of YM-254890 has been achieved, utilizing a convergent approach to construct a simplified analog where the two peptide linkers are replaced by hydrocarbon chains []. This simplified analog, termed WU-07047, demonstrated reduced potency compared to YM-254890 in biochemical assays []. Challenges remain in achieving a scalable synthesis of potent YM-254890 analogs, with ongoing efforts focused on circumventing synthetic barriers inherent to the chromodepsin family of compounds [].
The three-dimensional structure of YM-254890 has been determined both in solution and bound to its target protein. NMR studies revealed that YM-254890 adopts a distinct conformation in water compared to its conformation when complexed with the α subunit of the Gq protein (Gαq) []. Crystallographic analysis of the Gαqβγ-YM-254890 complex showcased YM-254890 binding to a hydrophobic cleft located between two interdomain linkers of Gαq, connecting its GTPase and helical domains [].
YM-254890 selectively inhibits Gαq/11 proteins by binding to a hydrophobic cleft within the Gα subunit, stabilizing an inactive, GDP-bound conformation [, ]. This binding event impairs the flexibility of the interdomain linkers within Gαq, preventing the GDP/GTP exchange reaction that is essential for G protein activation [, , ].
Investigating Gαq/11-mediated signaling pathways: YM-254890 has been employed to elucidate the involvement of Gαq/11 in signaling cascades triggered by diverse stimuli, including neurotransmitters, hormones, growth factors, and lipids [, , , , , , , , , , , ].
Studying the role of Gαq/11 in cellular processes: YM-254890 has been instrumental in revealing the involvement of Gαq/11 in diverse cellular functions such as platelet aggregation, smooth muscle contraction, cell migration, neurite outgrowth, and cytokine production [, , , , , , , , ].
Exploring the therapeutic potential of Gαq/11 inhibition: YM-254890 has shown promising results in preclinical studies investigating its therapeutic potential for conditions like thrombosis, uveal melanoma, asthma, and hypertension [, , , ].
Developing novel G protein inhibitors: The elucidation of YM-254890's mechanism of action has paved the way for the rational design of G protein inhibitors with tailored selectivity profiles, including the development of FR900359 (FR), a structurally similar Gαq/11 inhibitor [, , , ].
Radiolabeling for autoradiography: Tritiated YM-254890 has been employed as a radioligand to visualize the distribution of Gαq proteins in mouse and human organs and tissues [].
Developing more potent and scalable analogs: Overcoming synthetic challenges associated with YM-254890 analogs could lead to the development of more potent and readily available tools for Gαq/11 research [, ].
Expanding the use of YM-254890 in complex biological systems: Exploring the effects of YM-254890 in more complex models of disease could reveal novel insights into the roles of Gαq/11 in human health and disease [, ].
Investigating the potential of YM-254890 as a therapeutic agent: Further preclinical and clinical studies are needed to evaluate the efficacy and safety of YM-254890 for treating diseases associated with Gαq/11 dysfunction [, , ].
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6